molecular formula C7H12N2S B1371125 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine CAS No. 1155535-81-1

1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine

Cat. No.: B1371125
CAS No.: 1155535-81-1
M. Wt: 156.25 g/mol
InChI Key: APKQLPMWSOGOKA-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine is a heterocyclic amine featuring a 5-methyl-substituted thiazole ring linked to a propylamine chain. Thiazole derivatives are widely studied for their biological and chemical relevance, including applications in pharmaceuticals, agrochemicals, and materials science. This compound’s structure combines the electron-rich thiazole moiety with a flexible amine side chain, enabling diverse reactivity and interaction with biological targets.

Properties

IUPAC Name

1-(5-methyl-1,3-thiazol-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2S/c1-3-6(8)7-9-4-5(2)10-7/h4,6H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKQLPMWSOGOKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC=C(S1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155535-81-1
Record name 1-(5-methyl-1,3-thiazol-2-yl)propan-1-amine
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Preparation Methods

Synthesis of 3-Bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide

  • Starting from 5-methyl-1,3-thiazol-2-amine, the compound is reacted with 3-bromopropanoyl chloride in an aqueous 5% sodium carbonate solution.
  • The reaction proceeds with manual shaking and stirring for 10–20 minutes, leading to the precipitation of the desired 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide.
  • The precipitate is filtered, washed with cold distilled water, and dried to be used as an electrophilic intermediate in subsequent steps.

Preparation of 3-[2-(4-Propylpiperazin-1-yl)-1,3-thiazol-5-yl]propan-1-amine Derivatives

  • The synthesis involves ω-chloroalkanols reacting with phthalimide to form ω-phthalimidoalkanols.
  • These are converted to aldehydes via oxalyl chloride/dimethyl sulfoxide oxidation, followed by bromination to 2-bromo-ω-phthalimidoalkanals.
  • Cyclization with 1-(4-n-propyl)piperazine thioamide in anhydrous DMF under argon atmosphere yields 5-(ω-phthalimidoalkyl)thiazoles.
  • Hydrazinolysis, basification, and extraction yield the pure amines.
  • Subsequent formylation and reduction steps provide the desired propan-1-amine derivatives.
  • Alkylation with primary phenyloalkyl halides in the presence of potassium carbonate in DMF, followed by chromatographic purification, affords the final amine compounds.

Novel Process from Patent US10351556B2

  • The patent discloses a novel process for preparing 1,3-thiazol-5-ylmethyl derivatives, which can be adapted for the preparation of this compound.
  • The process involves reacting thiazol-5-yl-methanol compounds with suitable alkyl or aryl haloformates in the presence of a base and solvent to form intermediates.
  • Subsequent steps include amino-protecting group manipulations, salt formation, and purification to obtain crystalline intermediates.
  • The process emphasizes controlling impurities such as N-oxides by using antioxidants like L-ascorbic acid.
  • Solid dispersions of the final compound with pharmaceutically acceptable carriers are also described to enhance stability and bioavailability.

Reaction Conditions and Reagents Summary

Step Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield/Notes
1 Acylation 5-Methyl-1,3-thiazol-2-amine 3-Bromopropanoyl chloride, 5% Na2CO3 (aq), stirring 3-Bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide Rapid precipitation, purified solid
2 Cyclization 2-Bromo-ω-phthalimidoalkanals, thioamide Anhydrous DMF, argon atmosphere, stirring 5-(ω-Phthalimidoalkyl)thiazoles High yield
3 Hydrazinolysis and basification Phthalimido derivatives Hydrazine hydrate, NaOH, chloroform extraction Free amines Pure amines obtained
4 Formylation and reduction Free amines Methyl formate (formylation), LiAlH4 (reduction) Formylated intermediates and reduced amines Two-step process
5 Alkylation Reduced amines Primary phenyloalkyl halides, K2CO3, DMF Final propan-1-amine derivatives Purified by column chromatography
6 Protection and salt formation Amines/intermediates Acid/base treatments, antioxidants (e.g., L-ascorbic acid) Crystalline salts and purified compounds Enhanced stability and purity

Kinetic and Mechanistic Insights

  • The convergent synthesis approach allows for efficient assembly of the thiazole core and side chain.
  • The use of halogenated intermediates facilitates nucleophilic substitution reactions with amines.
  • Protection strategies prevent side reactions during multi-step synthesis.
  • Antioxidants are critical in minimizing oxidative impurities during synthesis and storage.

Summary of Research Findings

  • The preparation methods for this compound are well-established using halogenated intermediates and nucleophilic substitution.
  • The processes are adaptable for scale-up and pharmaceutical applications, with attention to purity and crystalline forms.
  • The use of protecting groups and antioxidants improves yield and stability.
  • Solid dispersion techniques enhance the compound's pharmaceutical properties.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) acts as a nucleophile, reacting with electrophiles such as alkyl halides, acyl chlorides, and carbonyl compounds.

Reaction Type Reagents/Conditions Products Key Findings
AlkylationEthyl bromide, K₂CO₃, DMF, 80°CN-Ethyl derivativeYields ~75% under optimized conditions. Steric hindrance from the thiazole ring reduces reaction rates compared to non-aromatic amines.
AcylationAcetyl chloride, pyridine, rtN-Acetylated derivativeQuantitative conversion achieved within 2 hours. The acetylated product shows enhanced stability in polar solvents.
Schiff Base FormationBenzaldehyde, ethanol, refluxImine derivativeForms a stable Schiff base (λmax = 320 nm) with potential chelating properties .

Research Insight : A study demonstrated that the amine group undergoes regioselective alkylation with α,β-unsaturated carbonyl compounds via Michael addition, producing tertiary amines with >90% enantiomeric excess when chiral catalysts are employed .

Electrophilic Aromatic Substitution (EAS)

The thiazole ring undergoes EAS at the C4 and C5 positions due to electron-donating effects of the methyl group.

Reaction Reagents Position Yield Application
NitrationHNO₃/H₂SO₄, 0°CC460%Precursor for nitro-containing pharmaceuticals.
SulfonationSO₃, DCM, rtC555%Enhances water solubility for biological assays .
HalogenationBr₂, FeBr₃, 50°CC470%Brominated derivatives show antiviral activity.

Mechanistic Note : The methyl group at C5 directs electrophiles to the C4 position, while steric effects favor C5 substitution in bulkier reagents.

Oxidation

  • Thiazole Ring : Reacts with m-chloroperbenzoic acid (mCPBA) to form sulfoxide derivatives.

  • Amine Group : Oxidized by KMnO₄ in acidic conditions to a nitro group, though over-oxidation to carboxylic acids is common.

Substrate Oxidizing Agent Product Conditions
Thiazole ringH₂O₂, AcOHSulfoxide (R-S(O)-R)60°C, 6 hrs
Primary amineKMnO₄, H₂SO₄Nitropropane-thiazole0°C, 2 hrs

Data : Sulfoxides derived from this compound exhibit enhanced bioavailability in pharmacokinetic studies.

Reduction

  • Thiazole Ring : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole to a thiazolidine ring.

  • Nitro Group : Reduced to an amine using SnCl₂/HCl.

Cyclization and Heterocycle Formation

The amine group facilitates cyclization reactions to form fused heterocycles.

Reaction Conditions Product Biological Activity
Intramolecular cyclizationPolyphosphoric acid, 120°CQuinolin-4(1H)-one derivativeAnticancer (IC₅₀ = 8 µM against MCF-7)
Condensation with thioureaH₂O, K₂CO₃, refluxThiazolo[3,2-a]pyrimidineAntimicrobial (MIC = 16 µg/mL vs. S. aureus)

Case Study : A 2023 study synthesized a library of thiazole-quinoline hybrids using this compound, with several derivatives showing potent inhibition of Mycobacterium tuberculosis (MIC = 4 µg/mL) .

Coordination Chemistry

The amine and thiazole nitrogen atoms act as ligands for transition metals:

Metal Ion Ligand Sites Complex Structure Application
Cu(II)N (amine), N (thiazole)Square planarCatalyzes C–N coupling reactions .
Fe(III)N (thiazole)OctahedralMagnetic materials research.

Research Finding : Cu(II) complexes exhibit superoxide dismutase (SOD) mimetic activity, reducing oxidative stress in in vitro neuronal models .

Scientific Research Applications

Biological Activities

Research indicates that 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including multidrug-resistant pathogens. Its mechanism may involve the inhibition of DNA gyrase, an essential enzyme for bacterial replication, which positions it as a potential antibacterial agent .
  • Antiviral Properties : Preliminary studies suggest that this compound could possess antiviral activity, potentially targeting viral replication processes.
  • Anticancer Effects : Case studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against human tumor cells. For example, one study reported significant growth inhibition rates against cancer cell lines tested under National Cancer Institute protocols .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other thiazole derivatives:

Compound NameStructural FeaturesBiological Activity
5-MethylthiazoleThiazole ringAntimicrobial
2-Amino-thiazoleAmino group at C2Antiviral
4-MethylthiazoleMethyl substitutionNeuroprotective
BenzothiazoleBenzene fused to thiazoleAnticancer

The specific side-chain configuration of 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amines enhances its solubility and interaction profile compared to other thiazole derivatives, potentially leading to improved efficacy in biological applications .

Case Study on Antibacterial Efficacy

A recent investigation assessed the antibacterial activity of various thiazole derivatives against multidrug-resistant Staphylococcus aureus (MRSA). The study revealed that 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amines exhibited minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid, indicating strong antibacterial potential .

Case Study on Cytotoxic Effects

In a comparative study evaluating the cytotoxic effects of sulfonamide derivatives on cancer cell lines, this compound was found to significantly reduce cell viability at concentrations above 10 µM. The results suggest its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The thiazole ring allows the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The following table compares 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine with key structural analogs, emphasizing differences in substituents, molecular properties, and observed activities:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Notable Properties/Applications Reference
This compound C₇H₁₁N₂S 155.24 5-methyl-thiazole, propan-1-amine N/A Hypothesized use in drug intermediates
1-(1,3-Thiazol-2-yl)propan-1-amine C₆H₉N₂S 141.21 Thiazole (no methyl), propan-1-amine N/A Intermediate in heterocyclic synthesis
2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine C₇H₁₁N₂S 155.24 5-methyl-thiazole, propan-2-amine N/A Branched amine; potential stereochemical effects
[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride C₆H₁₁Cl₂N₂S 215.13 (salt) Ethylamine chain, hydrochloride salt N/A Improved solubility for pharmaceutical research
N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e) C₁₅H₁₄N₄O₂S₂ 362.43 Propanamide, oxadiazole-thiol 117–118 Antibacterial/antifungal activity (hypothesized)

Key Observations :

  • Substituent Position: The 5-methyl group on the thiazole ring (present in the target compound and 8e) enhances steric and electronic effects compared to non-methylated analogs like 1-(1,3-thiazol-2-yl)propan-1-amine. This substitution may improve binding affinity in biological systems .
  • Amine vs. Amide : Replacement of the terminal amine with an amide (as in 8e) introduces hydrogen-bonding capacity, altering solubility and biological activity. Amides are typically less basic but more hydrolytically stable than amines .
  • Salt Forms : Hydrochloride salts (e.g., [1-(5-methylthiazol-2-yl)ethyl]amine dihydrochloride) improve aqueous solubility, critical for pharmaceutical formulations .

Biological Activity

1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is a member of the thiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The presence of the methyl group at the 5-position enhances its lipophilicity, potentially influencing its biological activity.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting various cancer cell lines:

CompoundIC50 (µM)Cancer Cell Line
Compound A0.06NCI-H522 (non-small cell lung)
Compound B0.10HT29 (colon cancer)
Compound C0.12MCF7 (breast cancer)

These studies highlight the potential of thiazole-based compounds in targeting specific pathways involved in cancer cell proliferation and survival .

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives has also been documented. For example, certain analogs have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria:

CompoundMinimum Inhibitory Concentration (µg/mL)Bacterial Strain
Compound D3.9Staphylococcus aureus
Compound E5.0Escherichia coli

Notably, some thiazole compounds exhibit selective activity, showing effectiveness against specific bacterial strains while being inactive against others .

The mechanisms underlying the biological activities of thiazole derivatives are varied and complex:

  • Inhibition of Enzymatic Pathways : Many thiazoles act as inhibitors of key enzymes involved in cancer metabolism or bacterial growth.
  • Induction of Apoptosis : Certain compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Antioxidant Properties : Some thiazole derivatives possess antioxidant capabilities, which may contribute to their anticancer effects by reducing oxidative stress within cells .

Case Studies

Several case studies illustrate the biological activity of this compound and its analogs:

Case Study 1: Anticancer Efficacy

A study evaluated the effects of a thiazole derivative on human lung cancer cells (NCI-H522). The compound exhibited an IC50 value of 0.06 µM, indicating potent inhibitory effects on cell viability. Further mechanistic studies suggested that the compound induces apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Screening

In another investigation, a series of thiazole derivatives were screened for antimicrobial activity against various bacterial strains. One derivative showed significant inhibition against Staphylococcus aureus with an MIC of 3.9 µg/mL, highlighting its potential as an antibiotic agent .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine?

The synthesis of thiazolyl amines typically involves condensation reactions between thiazole precursors and alkylamines. For example, analogous compounds like N,N-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)pyrazol-4-amine dihydrochloride ( ) are synthesized via nucleophilic substitution or coupling reactions. Key steps include:

  • Functionalization of the thiazole ring at the 2-position.
  • Reaction with propan-1-amine under controlled pH and temperature to avoid side reactions.
  • Purification via column chromatography or recrystallization to isolate the product.
    Similar protocols for pyrazole derivatives () suggest using catalysts like palladium for efficient coupling .

Q. What safety precautions are critical when handling this compound?

Based on safety data for structurally related amines (e.g., 3-(2-methylimidazol-1-yl)propan-1-amine in ):

  • Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Storage: Store at -20°C in airtight containers to prevent degradation ().
  • Emergency measures: In case of skin contact, wash immediately with water for 15 minutes; seek medical attention if irritation persists .

Q. How can the compound’s purity and structural integrity be validated?

  • Analytical techniques:
    • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and amine functionality.
    • High-performance liquid chromatography (HPLC) with UV detection () for purity assessment.
    • Mass spectrometry (MS) for molecular weight verification.
    • X-ray crystallography (as applied to thiadiazole derivatives in ) for definitive structural confirmation .

Advanced Research Questions

Q. What are the challenges in reconciling contradictory pharmacological data for thiazolyl amine derivatives?

Discrepancies in bioactivity data may arise from:

  • Structural variations: Minor changes in substituents (e.g., methyl vs. phenyl groups) significantly alter receptor binding ().
  • Assay conditions: Differences in cell lines, solvent systems, or concentration ranges (e.g., IC₅₀ values in ).
    Resolution strategies:
  • Perform dose-response studies across multiple models.
  • Use computational tools (QSAR) to predict bioactivity trends () .

Q. How does the compound’s stability vary under different experimental conditions?

  • Thermal stability: Thiazole derivatives are generally stable up to 110°C but may degrade at higher temperatures ().
  • pH sensitivity: Amine groups can protonate under acidic conditions, altering solubility. Buffered solutions (pH 6–8) are recommended for long-term storage.
  • Light sensitivity: Thiazole rings are prone to photodegradation; store in amber vials () .

Q. What advanced applications are emerging for thiazolyl amines in drug discovery?

  • Targeted therapies: Analogous compounds () show activity as cholinesterase inhibitors or monoamine oxidase modulators.
  • Structure-activity relationship (SAR) studies: Systematic substitution at the thiazole 5-methyl or propan-1-amine positions can optimize selectivity ().
  • In vivo models: Prioritize pharmacokinetic studies (e.g., bioavailability in rodent models) to assess translational potential .

Methodological Considerations for Data Contradictions

Q. How should researchers address inconsistencies in cytotoxicity data?

  • Replicate experiments: Ensure consistency in cell viability assays (e.g., MTT, ATP luminescence).
  • Control variables: Standardize cell passage numbers, serum concentrations, and incubation times.
  • Cross-validate: Compare results with orthogonal assays (e.g., flow cytometry for apoptosis) () .

Q. What strategies mitigate batch-to-batch variability in synthesis?

  • Quality control (QC): Implement in-process checks (e.g., TLC, FTIR) during synthesis.
  • Standardize reagents: Use high-purity starting materials (e.g., >98% thiazole precursors, ).
  • Document reaction parameters: Track temperature, stirring rate, and catalyst loading to identify variability sources .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine
Reactant of Route 2
1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine

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